molecular formula C17H24O4 B193553 Gingerdione CAS No. 61871-71-4

Gingerdione

Cat. No. B193553
CAS RN: 61871-71-4
M. Wt: 292.4 g/mol
InChI Key: KMNVXQHNIWUUSE-UHFFFAOYSA-N
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Description

Gingerdione is a natural product found in Zingiber officinale . It is a monomethoxybenzene, a member of phenols and a beta-diketone . Gingerdione is a gingerol derivative and is one of the major constituents of dried ginger .


Molecular Structure Analysis

Gingerdione has a molecular formula of C17H24O4 . It is related to gingerols and shogaols, which are responsible for the spicy sensation of ginger . A comprehensive analysis of the molecular structure of Gingerdione can be found in the study "Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry" .


Chemical Reactions Analysis

Gingerdione is part of a complex mixture of primary and secondary metabolites such as saponins, flavonoids, and alkaloids found in ginger . The chemical properties of Gingerdione and its related compounds are influenced by various factors including the place of origin and whether the rhizomes are fresh or dry .


Physical And Chemical Properties Analysis

Gingerdione has a molecular weight of 376.5 g/mol . It is a part of more than 400 chemical substances that have been isolated and identified in ginger rhizomes extracts . More detailed physical and chemical properties of Gingerdione can be found in the PubChem database .

Scientific Research Applications

1. Anti-inflammatory and Immunomodulatory Effects

  • Gingerdione, particularly 1-dehydro-[10]-gingerdione, found in ginger (Zingiber officinale), has been shown to inhibit IKKβ activity in NF-κB activation. This inhibition suppresses the NF-κB-regulated expression of inflammatory genes, which are linked to toll-like receptor-mediated innate immunity (Lee et al., 2012).
  • Gingerdione derivatives have demonstrated histone deacetylase inhibitory activities, which could be effective for anticancer agents with both histone deacetylase inhibitory and radical scavenging abilities (Kumboonma et al., 2017).
  • Ginger constituents, including gingerdione, have been identified as cyclooxygenase-2 (COX-2) inhibitors, which explains, in part, ginger's anti-inflammatory properties (van Breemen et al., 2011).

2. Antioxidant Activities

  • Ginger compounds like 1-dehydro-[6]-gingerdione exhibit significant antioxidant activities. Their potency is shown in various assays, such as DPPH radical-scavenging and TEAC assays (Li et al., 2012).

3. Neuroprotective Potential

  • Bioactive compounds from ginger, including gingerdione, have shown potential effects against neurodegenerative diseases like Alzheimer's, suggesting their ability to penetrate the blood-brain barrier via passive diffusion (Simon et al., 2020).
  • Gingerdione derivatives, like 10-Gingerdione and 1-dehydro-[8]-gingerdione, have exhibited significant anti-neurological properties against Alzheimer's disease by targeting amyloid precursor protein (Gollapalli et al., 2022).

4. Potential in Treating Neurological Diseases

  • Ginger and its bioactive compounds, such as gingerdione, are potential candidates for treating neurological diseases by modulating cell death or survival signaling molecules (Arcusa et al., 2022).

5. Influence on Serotonin Receptors

  • Gingerdione has been identified as one of the compounds in ginger that interacts with the human serotonin 5-HT1A receptor, indicating its potential in reducing anxiety (Nievergelt et al., 2010).

6. Potential in Drug Discovery

  • The interaction of ginger components, including gingerdione, with human cytochrome P450 enzymes, and their pharmacokinetic profiles suggest their potential role in drug discovery and interaction (Qiu et al., 2015).

7. Effects on Macrophage Functions

  • Compounds isolated from ginger, such as gingerdione, have shown effects on modulating macrophage functions, which are crucial in immune response and inflammation (Koh et al., 2009).

Future Directions

Gingerdione and its related compounds have shown promising therapeutic benefits, making it a potential candidate for future research in functional genomics, molecular breeding, and genome editing in ginger . More studies are needed to create a consensus about the dosage of Gingerdione useful for long-term therapy .

properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,20H,3-7,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNVXQHNIWUUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210854
Record name Gingerdione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gingerdione

CAS RN

61871-71-4
Record name Gingerdione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61871-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gingerdione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061871714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gingerdione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GINGERDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2L6JCL6YY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name [6]-Gingerdione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,630
Citations
DL Flynn, MF Rafferty, AM Boctor - Prostaglandins, Leukotrienes and …, 1986 - Elsevier
… , and gingerdione among others … and gingerdione, respectively. Several compounds within this series were also found to inhibit PGE 2 formation, with the most potent being gingerdione …
Number of citations: 149 www.sciencedirect.com
F Li, V Nitteranon, X Tang, J Liang, G Zhang, KL Parkin… - Food chemistry, 2012 - Elsevier
Hexahydrocurcumin, 1-dehydro-[6]-gingerdione, 6-dehydroshogaol and 6-shogaol were evaluated for their antioxidant and anti-inflammatory activities in the present study. The relative …
Number of citations: 129 www.sciencedirect.com
A El Demerdash, AM Dawidar, EM Keshk… - Chemistry of Natural …, 2012 - Springer
Turmeric (Curcuma longa L.) belongs to the Zingiberaceae family along with the other noteworthy members like ginger, cardamom, and galangal. It belongs to the genus Curcuma, …
Number of citations: 14 link.springer.com
T Manjunathan, A Guru, J Arokiaraj… - Chemistry & …, 2021 - Wiley Online Library
6‐Gingerol (1) is one of the major components in ginger and developing new synthetic methodologies could bring semisynthetic analogs with improved therapeutic properties. Towards …
Number of citations: 34 onlinelibrary.wiley.com
HY Lee, SH Park, M Lee, HJ Kim… - British journal of …, 2012 - Wiley Online Library
BACKGROUND AND PURPOSE Pungent constituents of ginger (Zingiber officinale) have beneficial effects on inflammatory pain and arthritic swelling. However, the molecular basis for …
Number of citations: 76 bpspubs.onlinelibrary.wiley.com
SH Park, MS Kyeong, Y Hwang, SY Ryu… - Biochemical and …, 2012 - Elsevier
Myeloid differentiation protein 2 (MD-2) is a co-receptor of toll-like receptor 4 (TLR4) for innate immunity. Here, we delineated a new mechanism of 1-dehydro-10-gingerdione (1D10G), …
Number of citations: 58 www.sciencedirect.com
DN Olennikov, NI Kashchenko - Chemistry of Natural Compounds, 2015 - Springer
A new compound 1 and 19 known ones were isolated from Zingiber officinale Roscoe (Zingiberaceae) rhizomes. The structure of 1 was determined as 3-hydroxy-1-(4′-hydroxy-3′-…
Number of citations: 5 link.springer.com
JP Ley, S Paetz, M Blings… - Journal of agricultural …, 2008 - ACS Publications
In order to find new flavor modifiers, various short chain gingerdione derivatives were synthesized as structural analogues of the known bitter masker homoeriodictyol and evaluated by …
Number of citations: 28 pubs.acs.org
YH Nam, BN Hong, I Rodriguez, MS Park, SY Jeong… - Nutrients, 2020 - mdpi.com
Ginger (Zingiber officinale Roscoe) and its active compounds (gingerols, shogaols and paradols) have been reported as having beneficial functions for several diseases, including …
Number of citations: 20 www.mdpi.com
A Guru, T Manjunathan, G Sudhakaran… - Chemistry & …, 2023 - Wiley Online Library
… However, the molecular mechanism of synthetically synthesized 6-gingerdione (compound 1) from 6-gingerol was not known. In this study, compound 1 and methylated 6-gingerdione (…
Number of citations: 5 onlinelibrary.wiley.com

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